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Introduction
TH1834 is a selective inhibitor of the histone acetyltransferase (HAT) Tip60 (also known as

KAT5).[1][2] Tip60 plays a crucial role in the cellular response to DNA damage, particularly

double-strand breaks (DSBs) induced by agents such as ionizing radiation (IR).[3][4] By

acetylating key proteins like ATM (Ataxia-Telangiectasia Mutated), Tip60 facilitates the

activation of the DNA damage response (DDR) pathway, leading to cell cycle arrest and DNA

repair.[3][4] Inhibition of Tip60 by TH1834 has been shown to sensitize cancer cells to ionizing

radiation, leading to increased DNA damage, induction of apoptosis, and reduced clonogenic

survival.[1][3] These application notes provide a summary of the mechanism, quantitative data,

and detailed protocols for studying the synergistic effects of TH1834 and ionizing radiation in

cancer cell lines.

Mechanism of Action: Radiosensitization by Tip60
Inhibition
Ionizing radiation induces DNA double-strand breaks, which are critical lesions that, if left

unrepaired, can lead to cell death. A key initial step in the repair process is the activation of the

ATM kinase. This activation is dependent on the acetyltransferase activity of Tip60.[3][4] Upon

DNA damage, Tip60 acetylates ATM, leading to its full activation and subsequent
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phosphorylation of a cascade of downstream targets involved in DNA repair and cell cycle

checkpoint control.

TH1834, as a specific inhibitor of Tip60, blocks this crucial acetylation step. Consequently, in

the presence of TH1834, IR-induced DNA damage fails to efficiently activate the ATM-mediated

repair pathway. This leads to an accumulation of unrepaired DNA double-strand breaks,

ultimately triggering apoptotic cell death and reducing the ability of cancer cells to form

colonies.[1][3]
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Caption: Signaling pathway of TH1834-mediated radiosensitization.
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Data Presentation
The following tables summarize the quantitative data from studies investigating the

combination of TH1834 and ionizing radiation in breast cancer cell lines.

Table 1: Effect of TH1834 and Ionizing Radiation on DNA Damage (γH2AX Foci)

Cell Line Treatment
TH1834
Concentrati
on (µM)

Radiation
Dose (Gy)

Outcome Reference

MCF-7

(Breast

Cancer)

TH1834 + IR 500 2

Significant

increase in

γH2AX foci

[5]

MCF10A

(Non-

tumorigenic)

TH1834 + IR 500 2

No significant

difference in

γH2AX foci

compared to

IR alone

[5]

Table 2: Effect of TH1834 on Apoptosis (Caspase 3 Activation)

Cell Line
TH1834
Concentration (µM)

Outcome (%
change above
control)

Reference

MCF-7 (Breast

Cancer)
500

Significant activation

of Caspase 3
[5]

MCF10A (Non-

tumorigenic)
500

No significant

activation of Caspase

3

[5]

Experimental Protocols
Detailed methodologies for key experiments are provided below.
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Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment,

providing a measure of cell reproductive integrity.

Day 1: Cell Seeding Day 2: Treatment Day 3-14: Incubation Day 14: Staining and Counting

Trypsinize and count cells
Plate known number of cells
(e.g., 200-1000 cells/well)

in 6-well plates

Treat with TH1834
(various concentrations)

Irradiate with desired doses
(e.g., 0, 2, 4, 6 Gy)

1-hour pre-incubation Incubate for 10-14 days
until colonies are visible Fix with methanol Stain with crystal violet Count colonies (>50 cells) Calculate Surviving Fraction

Click to download full resolution via product page

Caption: Workflow for a clonogenic survival assay.

Protocol:

Cell Seeding:

Culture cells to ~80% confluency.

Trypsinize, neutralize, and count the cells.

Plate a predetermined number of cells (e.g., 200, 500, or 1000 cells per well, depending

on the cell line and expected toxicity) in 6-well plates.

Allow cells to attach overnight.

Treatment:

Prepare fresh dilutions of TH1834 dihydrochloride in culture medium.

Aspirate the medium from the wells and add the TH1834-containing medium. It is

recommended to test a range of concentrations (e.g., 10 µM to 500 µM).

Incubate for 1 hour prior to irradiation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b10764146?utm_src=pdf-body-img
https://www.benchchem.com/product/b10764146?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10764146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy) using a calibrated irradiator.

Incubation:

After irradiation, replace the treatment medium with fresh, drug-free medium.

Incubate the plates for 10-14 days, or until colonies are clearly visible to the naked eye.

Staining and Counting:

Aspirate the medium and gently wash the wells with PBS.

Fix the colonies with 100% methanol for 15 minutes.

Aspirate the methanol and stain with 0.5% crystal violet solution for 15-30 minutes.

Gently wash the plates with water and allow them to air dry.

Count the number of colonies containing at least 50 cells.

Data Analysis:

Calculate the Plating Efficiency (PE): (Number of colonies in control wells / Number of

cells seeded) x 100%.

Calculate the Surviving Fraction (SF) for each treatment group: (Number of colonies in

treated wells / (Number of cells seeded x PE/100)).

γH2AX Foci Immunofluorescence Assay
This assay is used to quantify DNA double-strand breaks by visualizing the phosphorylation of

histone H2AX (γH2AX).

Cell Culture & Treatment Fixation & Permeabilization Immunostaining Imaging & Analysis

Seed cells on coverslips Treat with TH1834 and/or IR Fix with 4% Paraformaldehyde Permeabilize with 0.25% Triton X-100 Block with 1% BSA Incubate with primary antibody
(anti-γH2AX)

Incubate with fluorescent
secondary antibody Counterstain nuclei with DAPI Mount coverslips Image with fluorescence microscope Quantify γH2AX foci per nucleus
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Caption: Workflow for γH2AX foci immunofluorescence.

Protocol:

Cell Culture and Treatment:

Seed cells onto sterile glass coverslips in a multi-well plate and allow them to attach

overnight.

Treat cells with TH1834 and/or ionizing radiation as described in the clonogenic assay

protocol.

Fix the cells at various time points post-irradiation (e.g., 30 minutes, 4 hours, 24 hours) to

assess DNA damage and repair kinetics.

Fixation and Permeabilization:

Aspirate the medium and wash twice with PBS.

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

Wash three times with PBS.

Immunostaining:

Block non-specific binding by incubating with 1% BSA in PBST (PBS with 0.1% Tween-20)

for 1 hour.

Incubate with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX,

Ser139) diluted in 1% BSA/PBST overnight at 4°C.

Wash three times with PBST.
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Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-

mouse IgG) diluted in 1% BSA/PBST for 1 hour at room temperature in the dark.

Wash three times with PBST.

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

Wash twice with PBS.

Imaging and Analysis:

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Acquire images using a fluorescence microscope.

Quantify the number of γH2AX foci per nucleus using image analysis software (e.g.,

ImageJ/Fiji).

Apoptosis Assay by Flow Cytometry (Annexin
V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Treatment & Harvesting Staining
Flow Cytometry Analysis

Treat cells with TH1834 and/or IR Harvest cells (including supernatant)
 at desired time points Wash cells with PBS Resuspend in Annexin V Binding Buffer Add FITC-Annexin V and

Propidium Iodide (PI) Incubate in the dark Analyze samples by flow cytometry

Quantify cell populations:
- Viable (Annexin V-/PI-)

- Early Apoptotic (Annexin V+/PI-)
- Late Apoptotic (Annexin V+/PI+)

- Necrotic (Annexin V-/PI+)

Click to download full resolution via product page

Caption: Workflow for apoptosis assay using flow cytometry.

Protocol:

Cell Treatment and Harvesting:
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Seed cells in culture plates and treat with TH1834 and/or ionizing radiation.

Incubate for a desired period (e.g., 24, 48, or 72 hours).

Harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization

method.

Staining:

Wash the cells twice with cold PBS.

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6

cells/mL.

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100

µL of the cell suspension.

Gently vortex and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer within one hour of staining.

Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and

cells stained with only PI) to set up compensation and gates.

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic,

and necrotic).

Conclusion
The combination of the Tip60 inhibitor TH1834 with ionizing radiation represents a promising

strategy for enhancing the efficacy of radiotherapy in cancer treatment. The provided protocols

and data serve as a foundation for researchers to further investigate this synergistic interaction.

By inhibiting a key component of the DNA damage response, TH1834 can selectively increase
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the sensitivity of cancer cells to radiation-induced cell death. Further studies, including in vivo

models, are warranted to fully elucidate the therapeutic potential of this combination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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